5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), would likely be a key feature of the molecule’s structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the benzyloxy groups could potentially be cleaved under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could impact the compound’s solubility in different solvents .Scientific Research Applications
Advanced Organic Synthesis and Drug Discovery
Compounds with complex structures, including various functional groups such as carboxamides, isoxazoles, and substituted phenyl rings, often serve as key intermediates in the synthesis of pharmaceuticals and biologically active molecules. For example, the synthesis of triazenopyrazole derivatives demonstrates the versatility of such molecules in creating potential inhibitors for diseases like HIV-1, showcasing the importance of advanced organic synthesis in drug discovery (Larsen et al., 1999).
Material Science and Polymer Chemistry
Isoxazole rings and carboxamide functionalities are also significant in the development of new materials, such as polymers with specific electronic properties or stimuli-responsive behaviors. Studies on electropolymerizable monomers for creating redox-active and electrochromic poly(amide-amine) films highlight the potential of such molecules in electronics and materials science (Hsiao & Wang, 2016).
Catalysis and Green Chemistry
The strategic incorporation of isoxazole and carboxamide groups into catalysts can enhance the efficiency and selectivity of chemical reactions, contributing to greener and more sustainable chemistry practices. For instance, the synthesis of aluminum complexes of triaza framework ligands explores the catalytic activity towards polymerization processes, illustrating the role of complex molecules in facilitating environmentally friendly chemical synthesis (Bakthavachalam & Reddy, 2013).
Biological Studies and Therapeutics
Carboxamides and isoxazoles have been identified in various biological studies as potential therapeutic agents. For example, the design and synthesis of diaryl dihydropyrazole-3-carboxamides demonstrate significant in vivo anti-obesity activity, highlighting the potential of such compounds in developing new treatments for metabolic disorders (Srivastava et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-N-ethyl-4-iodo-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29IN2O4/c1-4-31-29(33)27-26(30)28(36-32-27)23-15-22(19(2)3)24(34-17-20-11-7-5-8-12-20)16-25(23)35-18-21-13-9-6-10-14-21/h5-16,19H,4,17-18H2,1-3H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGRXNUBIXWPRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1I)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124491 | |
Record name | N-Ethyl-4-iodo-5-[5-(1-methylethyl)-2,4-bis(phenylmethoxy)phenyl]-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-22-8 | |
Record name | N-Ethyl-4-iodo-5-[5-(1-methylethyl)-2,4-bis(phenylmethoxy)phenyl]-3-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=747414-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-4-iodo-5-[5-(1-methylethyl)-2,4-bis(phenylmethoxy)phenyl]-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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